

# How to improve the bond strength of Permabond 910 on plastics

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## Compound of Interest

Compound Name: Permabond 910

Cat. No.: B1167610

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## Technical Support Center: Permabond 910 Adhesion on Plastics

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the bond strength of **Permabond 910** cyanoacrylate adhesive on plastic substrates.

## Troubleshooting Guide

Encountering issues with bond strength can be a significant setback in experimental setups. This guide provides a systematic approach to identifying and resolving common problems.

| Problem  | Possible Cause   | Solution  |
|--|--|---|
| Weak or no adhesion to plastic surface.  | Low Surface Energy of Plastic: Plastics like Polyethylene (PE), Polypropylene (PP), PTFE, and silicones have very low surface energy, which prevents the adhesive from properly "wetting" the surface.[1][2][3][4] | Use Permabond POP Polyolefin Primer on the plastic surface before applying the adhesive. The primer chemically modifies the surface to make it more receptive to bonding.[1][2][5][6] |
| Surface Contamination: The presence of oils, grease, mold release agents, or even fingerprints on the bonding surface can inhibit adhesion.[7][8][9] | Thoroughly clean and degrease the plastic surfaces using a suitable solvent like isopropyl alcohol or acetone. Ensure the surface is completely dry before bonding.[7][8][10]                                      |   |
| Inconsistent bond strength across samples.   | Inconsistent Surface Preparation: Variations in cleaning, abrasion, or primer application can lead to inconsistent bond performance.[9]  | Standardize the surface preparation protocol for all samples. Ensure consistent application of solvent, uniform light abrasion, and an even coat of primer.                           |
| Variable Adhesive Application: Applying too much or too little adhesive can result in variable bond strength.[9][11]                                 | Apply a minimal, consistent amount of Permabond 910 to one surface to form a thin, uniform bond line.[10]  |   |
| Slow or incomplete adhesive cure.  | Low Humidity: Cyanoacrylate adhesives rely on surface moisture to cure. Very dry environments can slow down the curing process.[3][12]   | If working in a low-humidity environment, consider using a cyanoacrylate accelerator. However, for sensitive plastics, testing is recommended to avoid surface crazing.               |
| Acidic Plastic Surface: Some plastics may have an acidic surface, which can inhibit the  | Use a surface-insensitive cyanoacrylate or an  |   |

|   |  |  |
|---|--|--|
| cure of standard cyanoacrylates.  | accelerator to ensure a rapid cure on acidic surfaces.   |  |
| Stress cracking or crazing of the plastic substrate.  | Aggressive Solvent Cleaner:<br>Some solvents can be aggressive towards certain plastics, causing surface damage.   | Test the cleaning solvent on a small, inconspicuous area of the plastic before full application. |
| Uncured Liquid Adhesive:<br>Prolonged contact of some plastics with liquid cyanoacrylate can cause stress cracking.[13] | Ensure rapid curing by using a minimal amount of adhesive and applying firm pressure to the assembly. Using an accelerator can also help.[13]<br>Permabond 910FS is formulated to be less aggressive to sensitive plastics like polycarbonate and ABS.<br>[14] |  |

## Frequently Asked Questions (FAQs)

Q1: What is **Permabond 910** and what is it best for?

A1: **Permabond 910** is the original 100% methyl cyanoacrylate adhesive.[10][15] It is a single-part, low-viscosity liquid that cures rapidly at room temperature.[10][15] It was specifically designed for bonding metal surfaces, providing excellent bond strength to steel, aluminum, and most metals.[10][15][16] It also adheres well to a wide variety of other materials, including most plastics and rubbers.[10][16][17]

Q2: Why is my **Permabond 910** not sticking to certain plastics?

A2: The primary reason for poor adhesion on some plastics is low surface energy.[3][4] Plastics such as polyethylene (PE), polypropylene (PP), PTFE (Teflon), and silicones have very "slippery" surfaces that are difficult for adhesives to bond to without special surface treatment.  
[1][2][6][7]

Q3: How can I improve the bond strength of **Permabond 910** on low surface energy plastics?

A3: The most effective method is to use a polyolefin primer, such as Permabond POP.[1][2][5][6] The primer is applied to the plastic surface before the adhesive and modifies the surface to promote adhesion.[7] After treatment with Permabond POP, durable bonds that can be stronger than the substrate material can be achieved.[1][5]

Q4: What is the proper procedure for surface preparation before bonding plastics?

A4: Proper surface preparation is a critical step for achieving strong bonds.[7][8] The general steps are:

- Clean and Degrease: Remove all contaminants from the surface using a residue-free cleaner like isopropyl alcohol.[7][8]
- Abrade (for some plastics): Lightly roughening smooth plastic surfaces with fine-grit sandpaper (180-220 grit) can increase the surface area for bonding.[3][7][8] Be sure to clean the surface again after abrading to remove any dust.
- Prime (for low surface energy plastics): Apply a thin, even coat of Permabond POP to the bonding surfaces and allow it to dry completely before applying the adhesive.[6][7]

Q5: How much adhesive should I apply?

A5: Apply the adhesive sparingly to one surface.[10] Cyanoacrylates work best in a very thin film. Applying too much adhesive can lead to slower cure times and weaker bonds.[11]

Q6: How long does it take for **Permabond 910** to cure?

A6: **Permabond 910** achieves handling strength in seconds to minutes.[18] A full cure and maximum bond strength are typically reached within 24 hours.[18]

Q7: Can I use an accelerator with **Permabond 910** on plastics?

A7: Yes, a cyanoacrylate accelerator can be used to speed up the cure, especially in low humidity or on inactive surfaces.[3] However, it is important to test the accelerator on a small area first, as it can cause some sensitive plastics to craze or crack.

## Quantitative Data: Bond Strength of Permabond 910 on Plastics

The following table summarizes the typical shear strength of **Permabond 910** on various plastic substrates. Note that for low surface energy plastics, the use of a primer like Permabond POP is mandatory to achieve a significant bond.

| Plastic Substrate  | Surface Energy | Primer Required     | Typical Shear Strength (N/mm <sup>2</sup> ) | Typical Shear Strength (psi) |
|--------------------|----------------|---------------------|---|------------------------------|
| ABS                | High           | No                  | >6-10                                       | >870-1450                    |
| PVC                | High           | No                  | >6-10                                       | >870-1450                    |
| Polycarbonate      | High           | No                  | >6-10                                       | >870-1450                    |
| Polyethylene (PE)  | Low            | Yes (Permabond POP) | Substrate Failure                           | Substrate Failure            |
| Polypropylene (PP) | Low            | Yes (Permabond POP) | Substrate Failure                           | Substrate Failure            |
| PTFE (Teflon)      | Low            | Yes (Permabond POP) | Substrate Failure                           | Substrate Failure            |

\*Substrate Failure indicates that the bond is stronger than the plastic material itself.

## Experimental Protocols

Protocol 1: Surface Preparation and Bonding of High Surface Energy Plastics (e.g., ABS, PVC, Polycarbonate)

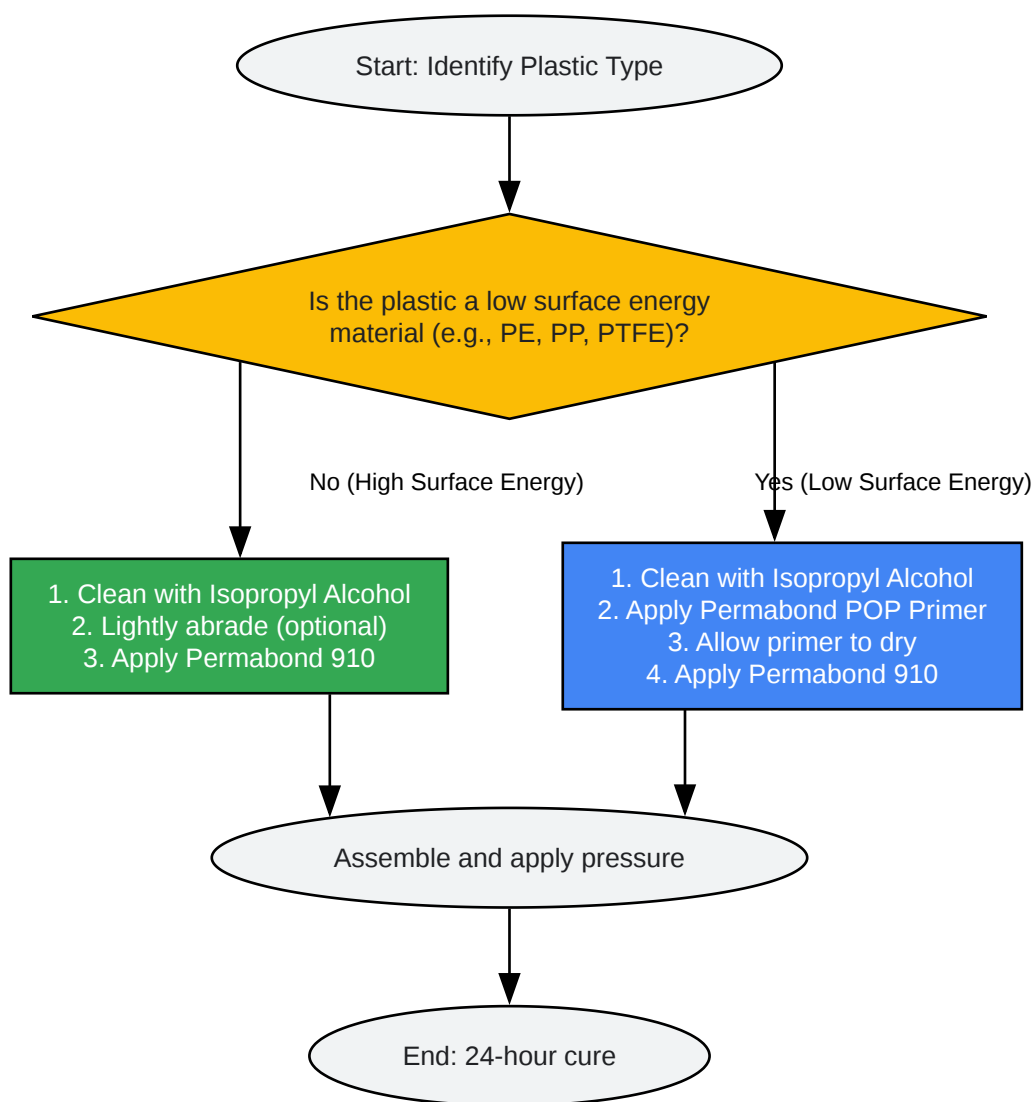
- **Cleaning:** Wipe the bonding surfaces with a lint-free cloth dampened with isopropyl alcohol to remove any contaminants.
- **Drying:** Allow the solvent to fully evaporate, ensuring the surfaces are completely dry.

- **Adhesive Application:** Apply a single, small drop of **Permabond 910** to one of the bonding surfaces.
- **Assembly:** Quickly bring the two surfaces together and apply firm, even pressure for 10-15 seconds to ensure a thin bond line.
- **Curing:** Allow the assembly to cure for 24 hours at room temperature to achieve maximum bond strength.

Protocol 2: Surface Preparation and Bonding of Low Surface Energy Plastics (e.g., PE, PP, PTFE)

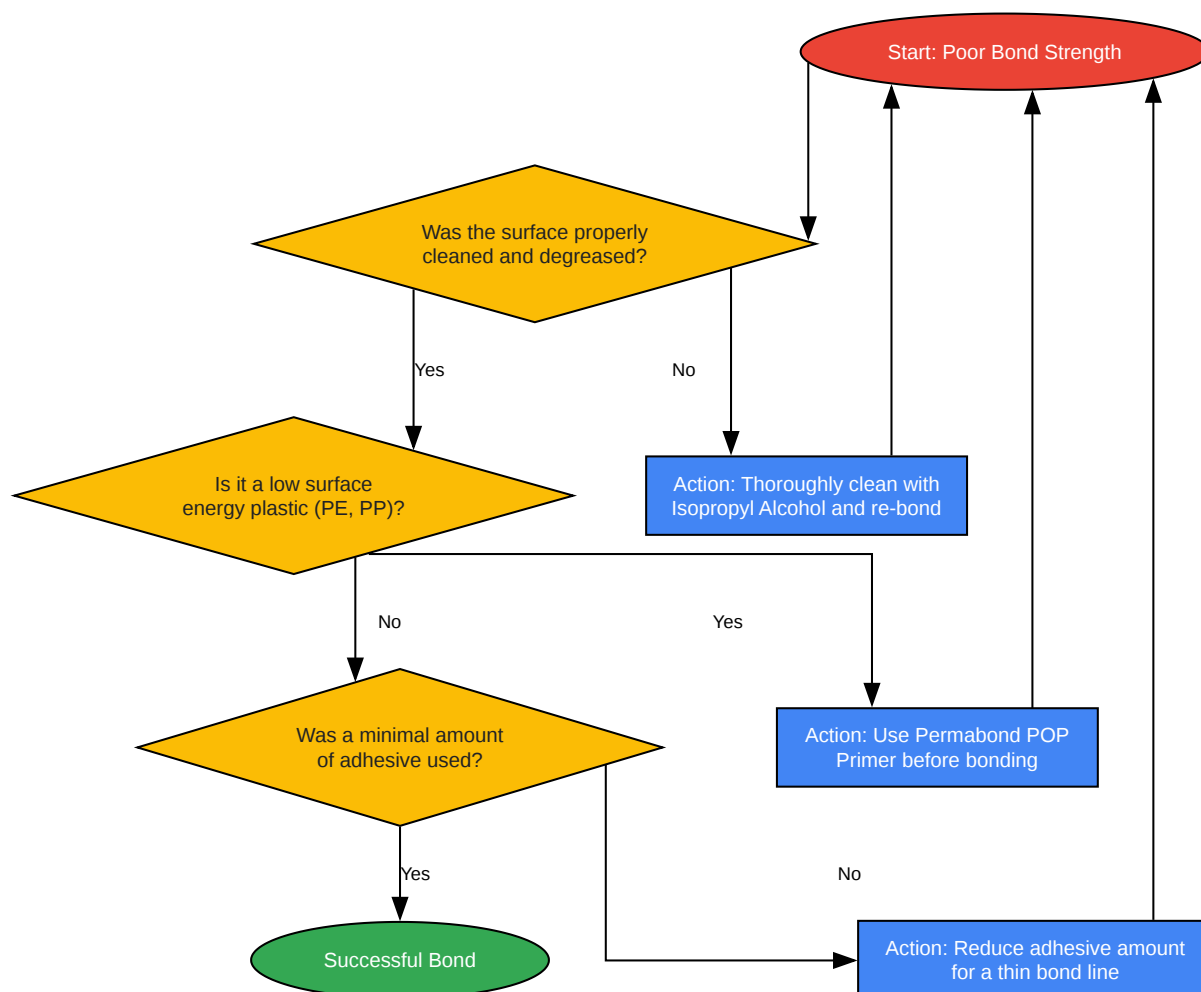
- **Cleaning:** Thoroughly clean the plastic surfaces with isopropyl alcohol on a lint-free cloth.
- **Drying:** Ensure the surfaces are completely dry.
- **Priming:** Apply a thin, even coat of Permabond POP Polyolefin Primer to both surfaces to be bonded.
- **Drying Primer:** Allow the primer to dry completely at room temperature (typically 30-60 seconds).
- **Adhesive Application:** Apply a small amount of **Permabond 910** to one of the primed surfaces.
- **Assembly:** Join the components quickly and apply firm pressure for 15-30 seconds.
- **Curing:** For optimal results, allow the bond to cure for 24 hours.

## Visualizations



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Caption: Decision workflow for bonding plastics with **Permabond 910**.



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Caption: Troubleshooting workflow for poor bond strength.

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